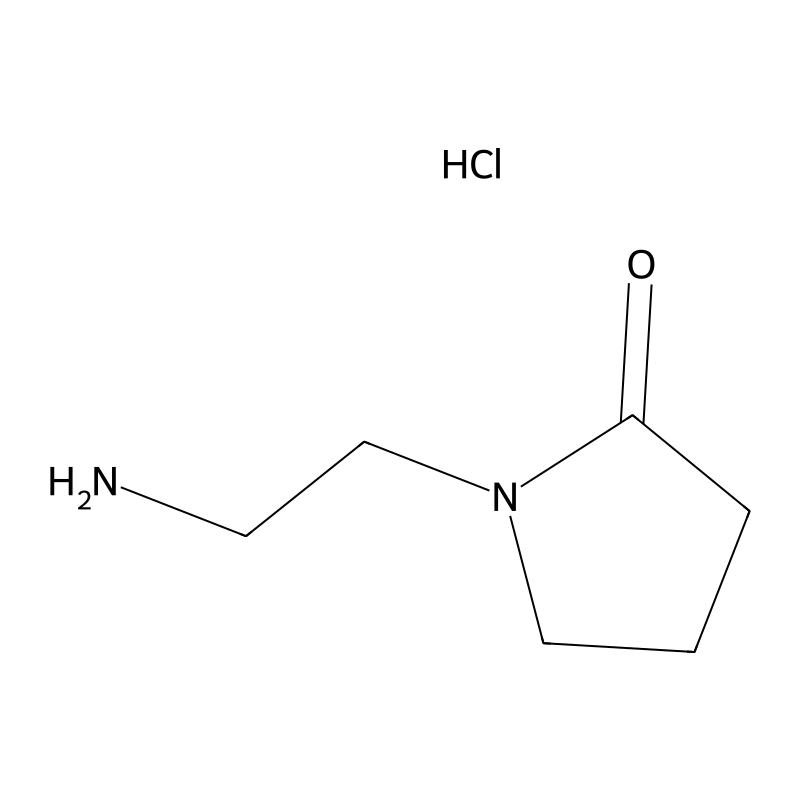

1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Bioorganic chemistry

The cyclic amine and amide functionalities present in 1-(2-AEP)-2-one HCl are common motifs found in various biologically active molecules. Researchers might explore its use as a scaffold for designing and synthesizing novel compounds with potential therapeutic applications [].

Medicinal chemistry

The presence of the amine group suggests 1-(2-AEP)-2-one HCl might have basic properties. This could be of interest for researchers investigating its potential use in modulating the activity of acidic biomolecules involved in various physiological processes [].

Chemical biology

The ability of 1-(2-AEP)-2-one HCl to interact with biological molecules could be useful for researchers studying cellular processes. For instance, it might serve as a probe for investigating protein-protein interactions or enzyme activity [].

1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride, also known by its Chemical Abstracts Service number 92885-03-5, is a chemical compound characterized by its unique structure that includes a pyrrolidine ring substituted with an aminoethyl group and a carbonyl group. Its molecular formula is , and it has a molecular weight of approximately 114.17 g/mol. This compound is typically encountered as a hydrochloride salt, which enhances its solubility in water, making it suitable for various applications in biochemical research and pharmaceutical development.

The compound exhibits a density of approximately 0.901 g/mL and has a boiling point ranging from 66 to 70 °C at reduced pressure (23 mmHg) . It is classified as an irritant, necessitating careful handling under appropriate safety conditions .

There is no current information available on the specific mechanism of action of AEPO•HCl.

- Nucleophilic Addition: The amino group can act as a nucleophile, attacking electrophilic centers such as carbonyls or halides.

- Acylation: The compound can undergo acylation reactions, forming amides when treated with acyl chlorides or anhydrides.

- Alkylation: The nitrogen atom can be alkylated using alkyl halides to form various derivatives.

These reactions are foundational in organic synthesis, allowing for the derivation of more complex molecules from this compound.

Research indicates that 1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride exhibits significant biological activity, particularly in the context of neuropharmacology. It has been studied for its potential effects on neurotransmitter systems, particularly those involving serotonin and dopamine pathways.

Additionally, this compound has shown promise in studies related to:

- Antidepressant-like effects: Some studies suggest that it may influence mood-regulating neurotransmitters.

- Neuroprotective properties: Preliminary findings indicate potential protective effects against neurodegeneration.

The synthesis of 1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride can be achieved through various methods:

- Cyclization of Amino Acids: Starting from amino acids such as glycine or alanine, cyclization can yield the desired pyrrolidine structure.

- Reductive Amination: This involves the reaction of an aldehyde with an amine in the presence of reducing agents to form the corresponding amine.

- Direct Alkylation: Pyrrolidine can be directly alkylated with an appropriate haloalkane under basic conditions to introduce the aminoethyl group.

These methods allow for the efficient production of this compound in laboratory settings .

1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride finds applications across various fields:

- Pharmaceutical Development: It serves as a building block in the synthesis of pharmaceuticals targeting central nervous system disorders.

- Biochemical Research: Utilized in studies investigating neurotransmitter dynamics and receptor interactions.

- Chemical Synthesis: Acts as an intermediate in the production of more complex organic compounds.

Its versatility makes it valuable in both academic research and industrial applications.

Interaction studies involving 1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride have focused on its binding affinities and effects on various biological targets:

- Receptor Binding Studies: Research has shown interactions with serotonin and dopamine receptors, suggesting implications for mood regulation.

- Enzyme Inhibition: Studies indicate potential inhibitory effects on specific enzymes involved in neurotransmitter metabolism.

These interactions are crucial for understanding the compound's mechanism of action and potential therapeutic uses .

Several compounds share structural similarities with 1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride. Notable examples include:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| 1-(3-Aminopropyl)pyrrolidine | 7154-73-6 | Contains a propyl group instead of ethyl |

| 4-(2-Aminoethyl)morpholine | 109-97-7 | Morpholine ring structure provides different properties |

| 1-(2-Aminoethyl)piperazine | 103-63-9 | Piperazine ring increases basicity |

| N,N-Diethylaminoethanol | 100-37-8 | Contains ethyl groups providing different solubility characteristics |

Each of these compounds exhibits unique pharmacological properties due to variations in their structure, which influences their biological activity and applications. The presence of different ring systems or substituents alters their interaction profiles with biological targets, highlighting the uniqueness of 1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride within this class of compounds .

Conventional Synthetic Routes

The synthesis of 1-(2-aminoethyl)pyrrolidin-2-one hydrochloride can be achieved through several conventional methodologies, each with distinct advantages and limitations. The most established industrial approach involves the aminolysis of γ-butyrolactone with ammonia at elevated temperatures and pressures [1]. This method operates at temperatures ranging from 250-290°C under pressures of 8.0-16.0 MPa, achieving conversions approaching 100% with selectivity exceeding 94% [1].

A second conventional route utilizes reductive amination strategies, where pyrrolidine-2-carbaldehyde serves as a key intermediate [2]. This approach involves the condensation of the aldehyde with ethylamine derivatives, followed by reduction using sodium borohydride or lithium aluminum hydride . The reaction proceeds under milder conditions compared to the aminolysis route, typically at room temperature with acid catalysis [2].

The cyclization of 4-aminobutanoic acid derivatives represents another traditional approach [2]. This method involves the intramolecular cyclization of appropriately substituted aminobutanoic acids under basic conditions, leading to the formation of the pyrrolidin-2-one core structure [2]. The subsequent alkylation with 2-bromoethylamine derivatives provides access to the target compound [2].

Advanced Synthetic Approaches

Recent developments in synthetic methodology have introduced several advanced approaches for pyrrolidin-2-one synthesis. Catalytic cycloaddition reactions employing azomethine ylides have emerged as particularly powerful tools [4]. These reactions utilize Lewis acid catalysts such as nickel perchlorate or yttrium triflate to facilitate the formation of pyrrolidin-2-one derivatives with high stereoselectivity [5] [6].

Microwave-assisted organic synthesis has revolutionized the preparation of pyrrolidin-2-one derivatives [4]. This approach enables rapid heating and enhanced reaction rates while supporting green chemistry principles [4]. The method demonstrates improved yields and reduced reaction times compared to conventional heating methods [4].

Domino reactions utilizing copper and ruthenium catalysts have been developed for the one-pot synthesis of complex pyrrolidin-2-one structures [7]. These reactions proceed through sequential oxidative dehydrogenation and coupling processes under aerobic conditions [7]. The method achieves yields up to 86% and demonstrates excellent functional group tolerance [7].

The ring contraction approach from pyridine derivatives using silylborane reagents under photoirradiation conditions represents a novel strategy [8]. This method enables the formation of pyrrolidin-2-one scaffolds through a photochemical ring contraction mechanism [8].

Optimization Parameters for Yield Enhancement

Temperature optimization plays a crucial role in maximizing product yields. For most synthetic routes, optimal temperatures range from 80-120°C, with higher temperatures favoring faster reaction rates but potentially compromising selectivity [9]. The model reaction studies demonstrate that increasing aldehyde concentration to 0.75 M while maintaining other reactants at 0.5 M resulted in yield improvements from 70% to 80% [9].

Catalyst loading optimization significantly impacts both yield and reaction efficiency. Studies indicate that catalyst loadings of 5-20 mol% provide optimal balance between cost-effectiveness and catalytic activity [9]. For nickel perchlorate catalyzed reactions, reducing catalyst loading below 10 mol% led to decreased yields [5].

Solvent selection critically influences reaction outcomes. Polar aprotic solvents such as dimethylformamide and acetonitrile generally provide superior results compared to protic solvents [9]. The choice of solvent affects both reaction kinetics and product isolation procedures [9].

Reaction time optimization involves balancing conversion efficiency with potential side reactions. Most reactions achieve optimal yields within 2-8 hours, with extended reaction times potentially leading to product decomposition or unwanted side reactions [9].

Purification and Isolation Techniques

Recrystallization represents the most widely employed purification method for pyrrolidin-2-one derivatives [10]. Ethanol-water mixtures provide effective recrystallization media, typically yielding products with 95-99% purity [10]. The method is cost-effective and scalable, though it may have limited resolution for closely related impurities [10].

Column chromatography using silica gel stationary phases achieves the highest purity levels (98-99.5%) but requires more time and resources [10]. Ethyl acetate-methanol gradient systems provide excellent separation of pyrrolidin-2-one derivatives from synthetic impurities [10].

Distillation under reduced pressure effectively removes volatile impurities and unreacted starting materials [10]. This method is particularly useful for removing low-boiling solvents and by-products, though thermal degradation may occur at elevated temperatures [10].

Precipitation techniques utilizing ethereal hydrogen chloride solutions enable selective formation of hydrochloride salts . The method involves acidification of the reaction mixture with hydrochloric acid, resulting in precipitation of the desired hydrochloride salt .

Solvent extraction procedures using dichloromethane-water biphasic systems provide efficient separation of products from aqueous reaction mixtures [10]. This method is particularly effective for removing inorganic salts and polar impurities [10].

Structural Verification Methods

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural confirmation through characteristic signal patterns [12]. Proton NMR spectra exhibit diagnostic signals at 2.4-3.6 ppm for methylene protons and 6.5 ppm for the amide proton [12]. Carbon-13 NMR spectra display characteristic carbonyl resonances at 170-175 ppm and aliphatic carbon signals at 40-60 ppm [12].

Infrared spectroscopy reveals characteristic functional group absorption bands [12]. The carbonyl stretch appears at approximately 1680 cm⁻¹, while N-H stretching vibrations are observed around 3300 cm⁻¹ [12]. These spectral features provide definitive confirmation of the amide functionality [12].

Mass spectrometry enables molecular weight determination and fragmentation pattern analysis [12]. Electrospray ionization mass spectrometry typically produces molecular ion peaks at m/z 129 [M+H]⁺ for the free base form [12]. Electron impact mass spectrometry provides characteristic fragmentation patterns useful for structural confirmation [12].

X-ray crystallography offers unambiguous structural determination including bond lengths, angles, and three-dimensional molecular geometry [12]. This technique is particularly valuable for confirming the stereochemistry of chiral centers and understanding intermolecular interactions in the solid state [12].

High-performance liquid chromatography serves dual purposes of purity assessment and structural confirmation through retention time comparison with authentic standards [12]. The method provides quantitative purity determination and enables detection of trace impurities [12].